molecular formula C8H9NO3 B6202053 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid CAS No. 1541023-18-0

1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B6202053
CAS No.: 1541023-18-0
M. Wt: 167.16 g/mol
InChI Key: IMEYRLBZGVGHAW-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at the 1-position and a 1,3-oxazole heterocycle as a substituent. The oxazole ring introduces both nitrogen and oxygen atoms, which may influence hydrogen-bonding capacity and electronic properties. Its structural rigidity from the cyclobutane ring and the oxazole’s aromaticity may confer unique conformational stability in molecular interactions.

Properties

CAS No.

1541023-18-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C8H9NO3/c10-7(11)8(2-1-3-8)6-9-4-5-12-6/h4-5H,1-3H2,(H,10,11)

InChI Key

IMEYRLBZGVGHAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=CO2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with an oxazole derivative in the presence of a suitable catalyst. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield reduced forms of the oxazole ring, potentially altering its biological activity.

    Substitution: The oxazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized oxazole compounds .

Scientific Research Applications

1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

1-(5-Methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic Acid

This analog (CAS 1352524-78-7) replaces the 1,3-oxazole with a 1,2-oxazole isomer and adds a methyl group at the 5-position. The methyl group increases steric bulk, which may hinder interactions in tight binding pockets .

1-(Oxan-2-yl)cyclobutane-1-carboxylic Acid

Substituting oxazole with oxane (tetrahydropyran, CAS 2060063-21-8) introduces an ether oxygen, enhancing solubility in polar solvents. The larger six-membered oxane ring increases molecular weight (184.24 vs. 167.11) and reduces ring strain compared to oxazole .

Aryl and Halogenated Substituents

1-Benzylcyclobutane-1-carboxylic Acid

This compound’s safety data sheet highlights its use in R&D, though biological data are absent .

1-(4-Chlorophenyl)cyclobutane-1-carboxylic Acid

This enhances reactivity in nucleophilic fluorination reactions .

1-(4-Cyanophenyl)cyclobutane-1-carboxylic Acid

The cyano group (CAS 1314710-36-5) further lowers pKa due to strong electron withdrawal, making the carboxylic acid more acidic.

Fluorinated Derivatives

3,3-Difluoro-1-methylcyclobutane-1-carboxylic Acid

1-(Trifluoromethyl)cyclobutane-1-carboxylic Acid

This compound is priced at $311/100 mg, reflecting its utility in medicinal chemistry .

Ketone and Functionalized Derivatives

1-(1,3-Benzodioxol-5-yl)-3-oxocyclobutane-1-carboxylic Acid

The molecular weight (234.2) and complexity may limit bioavailability .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid 1,3-Oxazole C₈H₉NO₃ 167.11 N/A Heterocyclic, rigid, moderate acidity
1-(5-Methyl-1,2-oxazol-3-yl)cyclobutane-1-carboxylic acid 1,2-Oxazole + methyl C₉H₁₁NO₃ 181.19 1352524-78-7 Steric hindrance, isomer-specific effects
1-(Oxan-2-yl)cyclobutane-1-carboxylic acid Oxane (tetrahydropyran) C₁₀H₁₆O₃ 184.24 2060063-21-8 Enhanced solubility, ether linkage
1-(4-Cyanophenyl)cyclobutane-1-carboxylic acid 4-Cyanophenyl C₁₂H₁₁NO₂ 201.22 1314710-36-5 High acidity, electron-withdrawing group
3,3-Difluoro-1-methylcyclobutane-1-carboxylic acid 3,3-Difluoro + methyl C₆H₈F₂O₂ 162.12 N/A Metabolic stability, electronegativity

Table 2: Substituent Effects on Properties

Substituent Type Example Compound Impact on Properties
Heterocyclic (1,3-oxazole) Target compound Moderate acidity, hydrogen-bonding potential, aromatic stabilization
Aryl (benzyl) 1-Benzylcyclobutane-1-carboxylic acid Increased lipophilicity, reduced solubility
Halogen (Cl, F) 1-(4-Chlorophenyl) derivative Enhanced acidity, reactivity in cross-coupling
Fluorinated alkyl Trifluoromethyl derivative High metabolic stability, strong electron withdrawal
Ether (oxane) 1-(Oxan-2-yl) derivative Improved solubility, reduced ring strain

Biological Activity

1-(1,3-Oxazol-2-yl)cyclobutane-1-carboxylic acid is a heterocyclic compound characterized by an oxazole ring fused to a cyclobutane structure, featuring a carboxylic acid functional group. This unique architecture grants it various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound has the following chemical characteristics:

PropertyDetails
CAS No. 1541023-18-0
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxazole ring can modulate the activity of various enzymes and receptors involved in critical cellular processes. This modulation can lead to:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Alteration of Signal Transduction Pathways : By interacting with receptors, it may influence cellular signaling, impacting processes such as proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological properties:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Anticancer Properties

Preliminary findings suggest that this compound may have anticancer effects. It has been shown to induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death. For instance, it may inhibit the growth of human neuroblastoma cells by targeting specific metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of oxazole compounds, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 10 to 30 µM.
  • Cancer Cell Line Study : In a recent investigation, the compound was tested on human neuroblastoma SH-SY5Y cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis through caspase activation.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

CompoundStructure TypeNotable Activity
Oxazole Simple heterocycleModerate antimicrobial activity
Cyclobutane-1-carboxylic acid Lacks oxazole ringLimited biological activity
Oxazoline derivatives Saturated analogsVarying biological activities

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